4-{[2-(Morpholin-4-yl)ethyl]amino}phenol
Description
4-{[2-(Morpholin-4-yl)ethyl]amino}phenol is a synthetic compound featuring a phenolic core substituted with an ethylamino group linked to a morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts distinct electronic and steric properties to the molecule. This structure is significant in medicinal chemistry due to morpholine’s role in enhancing solubility, bioavailability, and target affinity .
Properties
CAS No. |
147250-76-8 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylethylamino)phenol |
InChI |
InChI=1S/C12H18N2O2/c15-12-3-1-11(2-4-12)13-5-6-14-7-9-16-10-8-14/h1-4,13,15H,5-10H2 |
InChI Key |
CRBYVNDELWQGML-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Morpholin-4-yl)ethyl]amino}phenol typically involves the reaction of 4-aminophenol with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-{[2-(Morpholin-4-yl)ethyl]amino}phenol may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Morpholin-4-yl)ethyl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
4-{[2-(Morpholin-4-yl)ethyl]amino}phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the development of fluorescent probes for imaging applications.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[2-(Morpholin-4-yl)ethyl]amino}phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The morpholine ring can enhance the compound’s ability to cross cell membranes, making it more effective in cellular applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Morpholine vs. Other Substituents: The morpholine group in the target compound enhances water solubility compared to sulfur-containing analogs like 4-(2-(methylthio)-ethyl)phenol, which is more lipophilic .
- Linker Flexibility: The ethylamino spacer in the target compound allows greater conformational adaptability than rigid imine linkers (e.g., 2,4-Diiodo-6-{[4-morpholinophenyl]imino}phenol) .
- Heterocyclic Modifications: Replacement of morpholine with pyrimidine (e.g., 4-(2-[(2-amino-6-chloropyrimidinyl)amino]ethyl)phenol) introduces hydrogen-bonding sites for DNA interactions .
Antimicrobial and Anticancer Potential
Morpholine derivatives, such as 2,4-Diiodo-6-{[4-morpholinophenyl]imino}phenol, exhibit antimicrobial and anticancer activities attributed to their ability to disrupt microbial cell membranes or inhibit kinases . The iodine atoms in this analog may enhance halogen bonding with target proteins. In contrast, the target compound’s ethylamino group could facilitate interactions with neurotransmitter receptors, suggesting CNS-related applications .
Enzyme Inhibition
Momelotinib derivatives (e.g., N-(cyanomethyl)-4-(2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)benzamide) demonstrate potent kinase inhibition due to the morpholine-pyrimidine scaffold’s ability to occupy ATP-binding pockets . The target compound’s simpler structure may lack this specificity but could serve as a lead for optimizing selectivity.
Physicochemical Properties
- Solubility: Morpholine’s polarity improves aqueous solubility compared to non-polar analogs like 4-(2-(methylthio)-ethyl)phenol .
- Basicity: The ethylamino group increases basicity (pKa ~9–10), enhancing protonation under physiological conditions, which may influence membrane permeability.
- Crystallinity: Iodine-substituted analogs (e.g., 2,4-Diiodo-6-{[4-morpholinophenyl]imino}phenol) exhibit high crystallinity, aiding in structural characterization via X-ray diffraction .
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